Cas no 937367-26-5 (tert-Butyl 11-aminoundecylcarbamate)

tert-Butyl 11-aminoundecylcarbamate structure
937367-26-5 structure
상품 이름:tert-Butyl 11-aminoundecylcarbamate
CAS 번호:937367-26-5
MF:C16H34N2O2
메가와트:286.453364849091
CID:5085266
PubChem ID:16221264

tert-Butyl 11-aminoundecylcarbamate 화학적 및 물리적 성질

이름 및 식별자

    • tert-Butyl 11-aminoundecylcarbamate
    • 1,1-Dimethylethyl N-(11-aminoundecyl)carbamate (ACI)
    • tert-Butyl (11-aminoundecyl)carbamate
    • 937367-26-5
    • tert-butyl N-(11-aminoundecyl)carbamate
    • BTKYLHCVXRGFLC-UHFFFAOYSA-N
    • F79902
    • N-Boc-undecane-1,11-diamine
    • BP-28259
    • N1-Boc-undecane-1,11-diamine
    • SY343530
    • MFCD02094502
    • CS-0197523
    • C16H34N2O2
    • SCHEMBL964035
    • DB-144557
    • 인치: 1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19)
    • InChIKey: BTKYLHCVXRGFLC-UHFFFAOYSA-N
    • 미소: O(C(NCCCCCCCCCCCN)=O)C(C)(C)C

계산된 속성

  • 정밀분자량: 286.262028332g/mol
  • 동위원소 질량: 286.262028332g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 13
  • 복잡도: 237
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 64.4
  • 소수점 매개변수 계산 참조값(XlogP): 4.1

tert-Butyl 11-aminoundecylcarbamate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Aaron
AR01JMKW-500mg
N-Boc-undecane-1,11-diamine
937367-26-5 95%
500mg
$439.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268193-100mg
tert-Butyl (11-aminoundecyl)carbamate
937367-26-5 95%
100mg
¥1607.00 2024-04-24
Aaron
AR01JMKW-50mg
N-Boc-undecane-1,11-diamine
937367-26-5 95%
50mg
$122.00 2025-02-11
Aaron
AR01JMKW-100mg
N-Boc-undecane-1,11-diamine
937367-26-5 95%
100mg
$154.00 2025-02-11
Aaron
AR01JMKW-1g
N-Boc-undecane-1,11-diamine
937367-26-5 95%
1g
$699.00 2025-02-11
1PlusChem
1P01JMCK-100mg
N-Boc-undecane-1,11-diamine
937367-26-5 95%
100mg
$184.00 2024-04-20
1PlusChem
1P01JMCK-50mg
N-Boc-undecane-1,11-diamine
937367-26-5 95%
50mg
$130.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268193-1g
tert-Butyl (11-aminoundecyl)carbamate
937367-26-5 95%
1g
¥7912.00 2024-04-24
1PlusChem
1P01JMCK-1g
N-Boc-undecane-1,11-diamine
937367-26-5 97%
1g
$610.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268193-250mg
tert-Butyl (11-aminoundecyl)carbamate
937367-26-5 95%
250mg
¥2541.00 2024-04-24

tert-Butyl 11-aminoundecylcarbamate 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Chloroform ;  24 h, rt
참조
Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition and Cytotoxicity in Human Cancer Cell Cultures
Morrell, Andrew; Placzek, Michael S.; Steffen, Jamin D.; Antony, Smitha; Agama, Keli; et al, Journal of Medicinal Chemistry, 2007, 50(9), 2040-2048

합성 방법 2

반응 조건
1.1 Solvents: Chloroform ;  rt; 20 h, rt
참조
Preparation of peptide conjugates as IRAK4 protein kinase degraders
, United States, , ,

합성 방법 3

반응 조건
참조
Site-specific, covalent bioconjugation of proteins
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
참조
Aliphatic pyrazinoylguanidine sodium channel blockers with beta agonist activity
, United States, , ,

합성 방법 5

반응 조건
1.1 Solvents: Chloroform ;  rt; overnight, rt
참조
Oxobenzindolizinoquinolines as cytotoxic agents and their preparation, pharmaceutical compositions and us ein the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
참조
Phenyl substituted pyrazinoylguanidine sodium channel blockers possessing beta agonist activity
, United States, , ,

합성 방법 7

반응 조건
1.1 Solvents: Chloroform ;  rt; 24 h, rt
참조
Preparation of N-substituted indenoisoquinolines as Topoisomerase 1 inhibitors for the treatment of cancer
, United States, , ,

합성 방법 8

반응 조건
1.1 Solvents: Chloroform ;  rt; overnight, rt
참조
Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors: Investigating the hypothesis of shared structure-activity relationships
Cinelli, Maris A.; Cordero, Brenda; Dexheimer, Thomas S.; Pommier, Yves; Cushman, Mark, Bioorganic & Medicinal Chemistry, 2009, 17(20), 7145-7155

합성 방법 9

반응 조건
1.1 Solvents: Chloroform ;  rt; 24 h, rt
참조
Preparation of N-substituted indenoisoquinolines as antitumor agents and pharmaceutical formulations containing them
, United States, , ,

합성 방법 10

반응 조건
1.1 Solvents: Chloroform ,  1,4-Dioxane ;  rt; 24 h, rt
참조
Preparation of N-substituted indenoisoquinolines having topoisomerase I inhibitory activity
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ;  10 h, rt; 12 h, rt
참조
Preparation of pyrazinoylguanidines as sodium channel blockers with β-agonist activity
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Methanol ;  12 h, rt
참조
Preparation of phenylpyrazinoylguanidines as sodium channel blockers possessing β-agonist activity
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Solvents: Dichloromethane ;  12 h, 25 °C
참조
Preparation of bifunctional compounds as HMG-CoA reductase degradation-inducing compounds
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Solvents: Chloroform ;  rt
참조
Synthesis and use of N-substituted indenoisoquinoline compounds as dual tyrosyl-DNA phosphodiesterase I (Tdp1)- topoisomerase I (Top1) inhibitors
, United States, , ,

tert-Butyl 11-aminoundecylcarbamate Raw materials

tert-Butyl 11-aminoundecylcarbamate Preparation Products

추천 기사

추천 공급업체
pengshengyue
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
pengshengyue
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
江苏科伦多食品配料有限公司
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD